Superior Ligand Activity in Palladium-Catalyzed Heck Reaction under scCO₂
In a direct head-to-head comparison, the palladium complex formed with bis(pentafluorophenyl)phenylphosphine (III) demonstrated the highest catalytic activity in the Heck coupling of iodobenzene and styrene in compressed CO₂ (12 MPa, 70°C), outperforming a series of seven fluorinated and non-fluorinated phosphine ligands [1]. Its activity was superior to that of the common benchmark ligand, triphenylphosphine (I) [1].
| Evidence Dimension | Relative catalytic activity (conversion rate) in Heck reaction |
|---|---|
| Target Compound Data | Highest activity (Rank 1) |
| Comparator Or Baseline | Triphenylphosphine (I) (Rank 2), tris(pentafluorophenyl)phosphine (IV) (Rank 3), diphenyl(pentafluorophenyl)phosphine (II) (Rank 4), tris(p-fluorophenyl)phosphine (V) (Rank 5), tris(p-trifluoromethylphenyl)phosphine (VI) (Rank 6), 1,2-bis[bis(pentafluorophenyl)phosphino]ethane (VII) (Rank 7) |
| Quantified Difference | Activity order: III > I > IV > II > V > VI > VII |
| Conditions | Palladium-catalyzed Heck reaction of iodobenzene and styrene; compressed CO₂ at 70 °C and 12 MPa |
Why This Matters
Procurement of this specific ligand is essential for maximizing reaction rates and achieving the highest yields in Pd-catalyzed Heck reactions performed in supercritical CO₂.
- [1] Fujita, S.; Fujisawa, S.; Bhanage, B. M.; Ikushima, Y.; Arai, M. Palladium-catalyzed Heck coupling reactions using different fluorinated phosphine ligands in compressed carbon dioxide and conventional organic solvents. J. Mol. Catal. A: Chem. 2002, 180, 35-42. View Source
